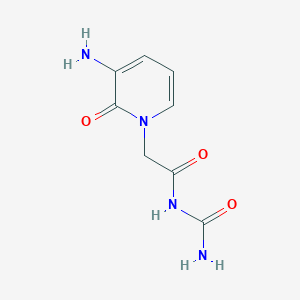
2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-carbamoylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-carbamoylacetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound features a pyridine ring substituted with an amino group and an oxo group, along with a carbamoylacetamide moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit interesting biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-carbamoylacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the amino and oxo groups. The final step involves the formation of the carbamoylacetamide moiety.
Pyridine Ring Formation: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of Functional Groups: The amino group can be introduced via nitration followed by reduction, while the oxo group can be introduced through oxidation reactions.
Formation of Carbamoylacetamide Moiety: This step typically involves the reaction of the pyridine derivative with an isocyanate or carbamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-carbamoylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce the pyridine ring.
Condensation: The carbamoylacetamide moiety can undergo condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Condensation: Acid or base catalysts are often employed to facilitate condensation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional oxo derivatives, while substitution could introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-carbamoylacetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors in the central nervous system.
Biochemistry: It can serve as a probe to study enzyme mechanisms or as a ligand in biochemical assays.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism by which 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-carbamoylacetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets might include kinases, proteases, or ion channels.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylacetamide: Similar structure but with a methyl group instead of a carbamoyl group.
2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a carbamoyl group.
2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-phenylacetamide: Similar structure but with a phenyl group instead of a carbamoyl group.
Uniqueness
2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-carbamoylacetamide is unique due to the presence of the carbamoylacetamide moiety, which can influence its reactivity and biological activity. This moiety can enhance the compound’s ability to form hydrogen bonds, potentially increasing its affinity for certain biological targets.
Propriétés
Formule moléculaire |
C8H10N4O3 |
|---|---|
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
2-(3-amino-2-oxopyridin-1-yl)-N-carbamoylacetamide |
InChI |
InChI=1S/C8H10N4O3/c9-5-2-1-3-12(7(5)14)4-6(13)11-8(10)15/h1-3H,4,9H2,(H3,10,11,13,15) |
Clé InChI |
CPYRJIRUXROXHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=O)C(=C1)N)CC(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


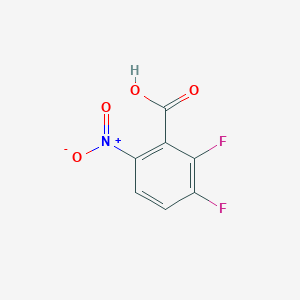

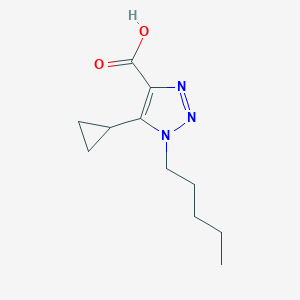
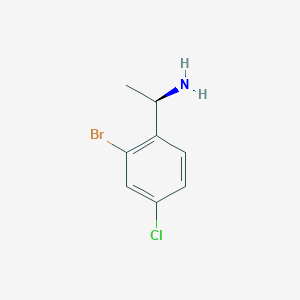

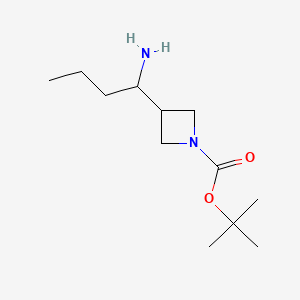

![3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541454.png)
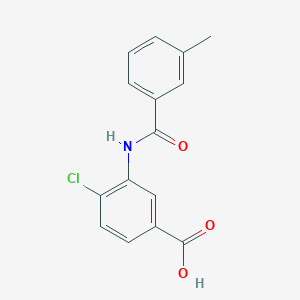

![3-[(2S)-Oxiran-2-yl]benzonitrile](/img/structure/B13541476.png)
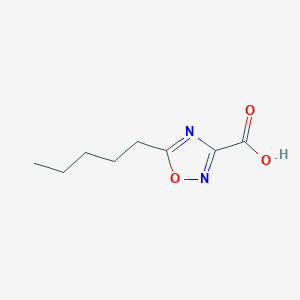
![Ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13541489.png)

